molecular formula C8H13F3N2O4S B2618641 Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate CAS No. 2138076-26-1

Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate

Cat. No.: B2618641
CAS No.: 2138076-26-1
M. Wt: 290.26
InChI Key: UKGSAGLMIPVDFG-UHFFFAOYSA-N
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Description

Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate is a complex organic compound with a unique structure that combines elements of isothiazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable isothiazole derivative with a pyrazine derivative in the presence of a cyclizing agent. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple steps including purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction typically produces more reduced forms of the original compound.

Scientific Research Applications

Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide 2,2,2-trifluoroacetate can be compared with other similar compounds such as:

    Hexahydro-2H-isothiazolo[2,3-a]pyrazine 1,1-dioxide: This compound lacks the trifluoroacetate group, which may affect its reactivity and applications.

    2H-Isothiazolo[2,3-a]pyrazine: This compound has a similar core structure but different functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

3,3a,4,5,6,7-hexahydro-2H-[1,2]thiazolo[2,3-a]pyrazine 1,1-dioxide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S.C2HF3O2/c9-11(10)4-1-6-5-7-2-3-8(6)11;3-2(4,5)1(6)7/h6-7H,1-5H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGSAGLMIPVDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N2C1CNCC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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